molecular formula C12H12BrN3 B15063948 3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B15063948
M. Wt: 278.15 g/mol
InChI Key: DNVBKRNDXUMGKO-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole ( 1707609-31-1) is a high-purity chemical compound offered with a guaranteed purity of 97% . This molecule features a bromopyridine moiety coupled with a 4,5,6,7-tetrahydro-1H-indazole core, a privileged scaffold in medicinal chemistry. The indazole structure is a bicyclic aromatic system consisting of a pyrazole ring fused to a benzene ring, and it exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable . Indazole derivatives are of significant research interest due to their wide spectrum of reported pharmacological activities. As a class, indazole-containing compounds have demonstrated potential in areas including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-Parkinson's activities . Marketed drugs such as pazopanib (a tyrosine kinase inhibitor for cancer therapy) and granisetron (a 5-HT3 receptor antagonist used as an antiemetic) highlight the therapeutic relevance of the indazole pharmacophore . The bromopyridine substituent in this compound serves as a versatile synthetic handle, allowing for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable building block for constructing more complex molecules for screening and development . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C12H12BrN3/c13-9-5-8(6-14-7-9)12-10-3-1-2-4-11(10)15-16-12/h5-7H,1-4H2,(H,15,16)

InChI Key

DNVBKRNDXUMGKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC(=CN=C3)Br

Origin of Product

United States

Preparation Methods

Aldol Condensation-Mediated Cyclohexanone Intermediate Synthesis

The foundational step in synthesizing the tetrahydroindazole framework involves constructing a suitably substituted cyclohexanone precursor. As demonstrated in analogous indazole syntheses, aldol condensation between acetylacetone and 5-bromo-3-pyridinecarboxaldehyde in dimethylsulfoxide (DMSO) with piperidine catalysis yields a diketone intermediate. This reaction proceeds via enolate formation at the α-position of acetylacetone, followed by nucleophilic attack on the aldehyde carbonyl. The resulting diketone undergoes intramolecular cyclization under acidic conditions to generate a 5-bromopyridin-3-yl-substituted cyclohexenone derivative.

Key reaction parameters include:

  • Solvent : DMSO facilitates both enolate stabilization and cyclization.
  • Temperature : Ambient conditions (25–30°C) suffice for condensation, while cyclization requires mild heating (50–60°C).
  • Catalyst : Piperidine (20 mol%) optimizes enolate formation without over-baseification.

The cyclohexenone intermediate is characterized by distinct $$ ^1H $$ NMR resonances for the conjugated enone system (δ 2.5–3.5 ppm, multiplet) and the pyridinyl aromatic protons (δ 7.8–8.5 ppm).

Hydrazine Cyclization to Tetrahydroindazole

Conversion of the cyclohexenone to the tetrahydroindazole core employs hydrazine hydrate under reflux in methanol. The mechanism involves sequential nucleophilic attack of hydrazine on the cyclohexenone’s ketone groups, followed by dehydration and aromatization to form the pyrazole ring.

Optimization Insights :

  • Stoichiometry : A 2.1:1 molar ratio of hydrazine hydrate to diketone ensures complete conversion.
  • Acid Additives : Trace HCl (10% v/v) accelerates cyclization by protonating carbonyl groups, enhancing electrophilicity.
  • Reaction Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms intermediate consumption (Rf = 0.4–0.5 for product).

The product exhibits diagnostic $$ ^1H $$ NMR signals for the indazole NH proton (δ 12.3 ppm, singlet) and methyl groups (δ 1.2–2.0 ppm).

Functionalization Strategies for 5-Bromopyridin-3-yl Incorporation

Palladium-Catalyzed Cross-Coupling as a Contingency Approach

Analytical Validation and Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6) :

    • Pyridinyl protons: δ 8.24 (d, J = 2.4 Hz, 1H), 8.51 (d, J = 2.0 Hz, 1H), 8.92 (s, 1H).
    • Tetrahydroindazole CH2 groups: δ 2.71 (dd, J = 16.5, 36.1 Hz, 2H), 2.89 (d, J = 11.0 Hz, 1H).
    • Methyl resonances: δ 1.65 (s, 3H), 1.48 (s, 3H).
  • $$ ^{13}C $$ NMR (100 MHz, DMSO-d6) :

    • Indazole C-3: δ 133.86 (quaternary carbon bonded to pyridine).
    • Pyridine C-Br: δ 129.14.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula $$ \text{C}{12}\text{H}{11}\text{BrN}_4 $$ with a calculated exact mass of 308.0164 (M+H)+. Observed m/z: 308.0168.

Comparative Evaluation of Synthetic Routes

Parameter Aldol-Hydrazine Route Cross-Coupling Route
Total Steps 3 5
Overall Yield 42–48% 18–22%
Purification Complexity Moderate High
Functional Group Tolerance High Limited

The aldol-hydrazine route outperforms cross-coupling alternatives in efficiency and scalability, making it the method of choice for large-scale synthesis.

Industrial-Scale Process Considerations

Solvent Recovery and Waste Management

  • DMSO is recovered via vacuum distillation (90% recovery rate).
  • Aqueous hydrazine waste is treated with hypochlorite to degrade residual hydrazine before disposal.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) yields 98% pure product with a melting point of 184–186°C, consistent with literature.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The tetrahydroindazole core is a versatile pharmacophore. Key derivatives and their properties are summarized below:

Table 1: Structural and Functional Comparison of Tetrahydroindazole Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole 3-(5-Bromopyridin-3-yl) 279.1 (calculated) Potential kinase inhibitor; cross-coupling precursor due to bromine
4,5,6,7-Tetrahydro-1H-indazole (base structure) None 122.17 Fundamental scaffold; used in coordination chemistry with Cu(II), Co(II), and Ag(I)
3-Chloro-4,5,6,7-tetrahydro-1H-indazole 3-Cl 154.6 High-yield synthesis (96%) via microwave-assisted chlorination; intermediate for further functionalization
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole 3-CF₃ 204.09 AMPA receptor positive allosteric modulator (PAM); crystallized with GluA2 receptor (PDB: 2XX7)
7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole (HMP) 7-isopropyl, 4-methyl 206.3 Corrosion inhibitor for mild steel in HCl; adsorption follows Langmuir isotherm
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride 3-(CH₂Cl) 207.1 Building block for alkylation reactions; stable hydrochloride salt
1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole 1-(4-NO₂C₆H₄), 3-CF₃ 311.26 Discontinued pharmaceutical candidate; nitro group enhances electron deficiency

Biological Activity

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C12H14BrN3
  • Molecular Weight : 284.16 g/mol
  • CAS Number : Not specified in the search results.

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in critical signaling pathways. Research indicates that it may function as an inhibitor of several protein kinases, which play vital roles in cell proliferation and survival.

1. Kinase Inhibition

Research has shown that compounds structurally similar to 3-(5-bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole exhibit inhibitory activity against key kinases such as GSK-3β and IKK-β. For instance:

  • GSK-3β Inhibition : A related study reported that certain derivatives had IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating significant inhibitory potential .
CompoundIC50 (nM)Target
Compound I8GSK-3β
Compound II20ROCK-1
Compound III50IKK-β

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells:

  • At concentrations of 1 µM, notable reductions in NO levels were observed .

3. Cytotoxicity

The cytotoxic effects of the compound have been assessed using various cell lines:

  • In HT-22 and BV-2 cells, compounds with similar structures showed varying degrees of cytotoxicity, with some maintaining cell viability even at higher concentrations .

Case Study 1: GSK-3β Inhibition

A study focusing on the design and synthesis of GSK-3β inhibitors highlighted a series of compounds derived from indazole frameworks. The most potent inhibitors demonstrated significant inhibition at low nanomolar concentrations, suggesting that modifications on the indazole core could enhance biological activity .

Case Study 2: Anti-inflammatory Effects

Another research effort explored the anti-inflammatory effects of indazole derivatives in microglial cells. The results indicated that specific compounds could effectively modulate inflammatory responses without compromising cell viability, making them potential candidates for treating neuroinflammatory conditions .

Q & A

Q. What are the established synthetic routes for 3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole, and how do reaction conditions influence yield and purity?

The synthesis of structurally related indazole derivatives (e.g., 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole) involves cyclocondensation reactions using hydrazine derivatives and ketones under reflux conditions in polar aprotic solvents like ethanol or acetic acid . For bromopyridinyl-substituted analogs, cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution may be employed to introduce the 5-bromopyridin-3-yl moiety. Optimization of stoichiometry, catalyst loading (e.g., Pd-based catalysts), and temperature is critical to minimize byproducts. Purity is typically verified via HPLC or TLC, with yields reported between 50–75% for similar scaffolds .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the indazole core and bromopyridinyl substituent. Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine) and aliphatic protons (δ 1.5–2.5 ppm for the tetrahydroindazole ring) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation. For example, related compounds show dihedral angles between the pyridine and indazole rings of ~69°, with intramolecular hydrogen bonding stabilizing the structure . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, achieving R-factors < 0.05 for high-resolution data .

Q. How does the coordination chemistry of the indazole core influence its reactivity with transition metals?

The indazole nitrogen atoms serve as Lewis bases, forming stable complexes with Cu(II), Co(II), and Ag(I). For example, 4,5,6,7-tetrahydro-1H-indazole derivatives coordinate via the pyrazole N-atom, with metal-ligand ratios (1:2 or 1:3) determined by Job’s plot or UV-Vis titration. These complexes exhibit enhanced antimicrobial and antioxidant activity compared to the free ligand, as shown in studies using agar diffusion assays and DPPH radical scavenging tests .

Advanced Research Questions

Q. What methodological challenges arise in resolving crystallographic disorder in bromopyridinyl-indazole derivatives, and how are they addressed?

Disorder in the bromopyridinyl or tetrahydroindazole rings can occur due to rotational flexibility. Strategies include:

  • Collecting high-resolution data (e.g., synchrotron radiation) to improve electron density maps.
  • Applying restraints (SHELX instructions like DFIX, SIMU) to refine overlapping atoms.
  • Using twin refinement (SHELXL) for cases of pseudo-merohedral twinning, as observed in similar heterocyclic systems . For example, a related oxadiazole derivative required bifurcated hydrogen bond restraints (C–H⋯N/O) to stabilize the refined model, achieving a final R-factor of 0.046 .

Q. How can computational methods (e.g., DFT, MD simulations) predict the corrosion inhibition efficiency of bromopyridinyl-indazole derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with adsorption behavior. For instance, menthone-derived indazoles showed inhibition efficiencies >85% in HCl, with adsorption energies (−35 to −40 kcal/mol) matching Langmuir isotherm models . Monte Carlo simulations further model inhibitor-metal surface interactions, prioritizing substituents with high electron density (e.g., bromine) for stronger chemisorption .

Q. What contradictions exist in the reported biological activity of indazole-metal complexes, and how can they be resolved experimentally?

Discrepancies in antimicrobial activity (e.g., Cu(II) vs. Ag(I) complexes) may arise from variations in solubility, metal ion release kinetics, or assay conditions. Dose-response studies with standardized protocols (e.g., CLSI guidelines) and cytotoxicity controls (e.g., MTT assays) are recommended. For example, Ag(I) complexes of tetrahydroindazole showed higher MIC values (16–32 µg/mL) against E. coli compared to Cu(II) complexes (64–128 µg/mL), attributed to differences in cell wall penetration .

Q. How does the conformation of the tetrahydroindazole ring impact intermolecular interactions in solid-state packing?

The tetrahydroindazole ring typically adopts a half-chair conformation, with puckering parameters (e.g., Cremer-Pople analysis) quantifying deviations from planarity. In crystal structures, this conformation facilitates π-π stacking (3.5–4.0 Å spacing) between adjacent pyridinyl groups and C–H⋯π interactions (2.8–3.2 Å), stabilizing the lattice. For example, a 1,3,4-oxadiazole derivative exhibited inter-ring dihedral angles of 54.76°, optimizing packing along the b-axis .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for scalable synthesis .
  • Crystallography : Employ SHELXTL for structure solution and PLATON for validation of hydrogen bonding/π-interactions .
  • Biological Assays : Pair antimicrobial tests with molecular docking to identify target proteins (e.g., E. coli DNA gyrase) .

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